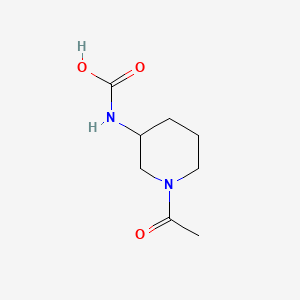
(1-Acetyl-3-piperidinyl)carbamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Acetyl-3-piperidinyl)carbamic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H14N2O3 and its molecular weight is 186.211. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry Applications
1. Histone Deacetylase Inhibition
One of the most significant applications of (1-Acetyl-3-piperidinyl)carbamic acid is its role as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs has been linked to various therapeutic effects, particularly in cancer treatment.
- Mechanism of Action : The compound acts by binding to the active site of HDAC enzymes, preventing the deacetylation process. This results in increased acetylation of histones and non-histone proteins, promoting gene expression associated with cell cycle arrest and apoptosis in cancer cells .
- Therapeutic Potential : Research indicates that compounds similar to this compound can be effective against various cancers, including breast cancer and leukemia. The inhibition of HDAC activity can also be beneficial in treating neurodegenerative diseases like Alzheimer’s disease due to its role in regulating gene expression related to neuroprotection .
Chemical Synthesis Applications
2. Glycoconjugation of Amines
Recent studies have highlighted the potential of this compound in the stereoselective N-glycoconjugation of amines. This reaction is vital for developing glycosylated drugs, which can enhance the pharmacokinetic properties of therapeutic agents.
- Synthesis Protocol : The compound can be used in a one-pot reaction involving amines, carbon dioxide, and glycosylating agents under mild conditions. This method has shown to yield high stereoselectivity and efficiency .
- Case Studies : In experiments involving amine-containing drugs such as sitagliptin and crizotinib, N-glycoconjugation with this compound resulted in compounds with promising bioactivity. For instance, glucose-conjugates of crizotinib exhibited comparable antitumor activity to the parent drug, demonstrating the potential for improved therapeutic efficacy through glycosylation .
Summary Table of Applications
| Application Area | Description | Example Compounds |
|---|---|---|
| Histone Deacetylase Inhibition | Inhibits HDAC activity leading to increased gene expression linked to cancer treatment | Compounds similar to this compound |
| Glycoconjugation | Facilitates the stereoselective glycosylation of amines for drug development | Sitagliptin, Crizotinib |
属性
CAS 编号 |
183591-09-5 |
|---|---|
分子式 |
C8H14N2O3 |
分子量 |
186.211 |
IUPAC 名称 |
(1-acetylpiperidin-3-yl)carbamic acid |
InChI |
InChI=1S/C8H14N2O3/c1-6(11)10-4-2-3-7(5-10)9-8(12)13/h7,9H,2-5H2,1H3,(H,12,13) |
InChI 键 |
SNJZAKMYXNKOSH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCC(C1)NC(=O)O |
同义词 |
Carbamic acid, (1-acetyl-3-piperidinyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















